molecular formula C22H25Cl2NO5 B13400798 Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine

Cat. No.: B13400798
M. Wt: 454.3 g/mol
InChI Key: PRQWZKPLKWYCDZ-UHFFFAOYSA-N
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Description

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amine, while the O-2,6-dichlorobenzyl (Cl₂-Bzl) group shields the tyrosine hydroxyl. This compound is critical for constructing peptides requiring selective deprotection strategies, particularly in medicinal chemistry and drug development. Its molecular weight is 440.32 g/mol (C₂₁H₂₃NO₅Cl₂), and it is commercially available with purities ≥95%–97% .

Properties

IUPAC Name

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQWZKPLKWYCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine

Boc Protection of L-Tyrosine

The Boc protection step is critical and has been extensively studied. A robust, high-yield method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) under strongly basic aqueous conditions. The process is conducted in a one-pot fashion where L-tyrosine is dissolved in water, and the pH is adjusted to ≥12 using sodium hydroxide or potassium hydroxide. (Boc)2O is then added in batches with controlled reaction times to ensure complete protection of the amino group without racemization or side reactions.

Reaction Conditions and Procedure
Step Details
Starting material L-tyrosine
Solvent Water
pH adjustment Sodium hydroxide or potassium hydroxide to pH ≥12
Protecting agent Di-tert-butyl dicarbonate ((Boc)2O)
Addition mode Batchwise addition of (Boc)2O
Reaction temperature Ambient (~25°C)
Reaction time 1–3 hours per batch addition
Work-up Organic solvent extraction, acidification, extraction, drying, crystallization
Representative Experimental Data
Embodiment L-Tyrosine (g) Water (mL) Alkali (NaOH or KOH) (Boc)2O (g) Reaction Time (h) Organic Solvent for Extraction Yield (%) Purity (%)
1 18.1 100 16 g NaOH (5 M) 25 5 (total) Sherwood oil, ethyl acetate 92.17 >99
2 1000 5500 884 g KOH (10 M) 1381 8 (total) Normal hexane, tert-butyl acetate 90.29 >99
3 10000 55000 8900 g KOH (7 M) 13800 5 (total) Skellysolve A, methylene dichloride 90.77 >99
4 200000 1100000 178000 g NaOH (1 M) 276000 5 (total) Sherwood oil, ethyl acetate 91.76 >99

Note: Reaction times are cumulative across batchwise additions of (Boc)2O.

This method is advantageous due to its simplicity, safety, low cost, and environmental friendliness, with yields exceeding 90% and purity greater than 99%.

N-Methylation of the Boc-L-Tyrosine Derivative

N-methylation of the Boc-protected amino group is typically performed using methylating agents such as methyl iodide or formaldehyde with reducing agents under controlled conditions to avoid overalkylation or side reactions. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at low temperatures.

Although detailed procedures specific to this compound are less frequently documented in open literature, standard N-methylation techniques for Boc-protected amino acids apply, involving:

  • Deprotonation of the amino group.
  • Reaction with methylating agent.
  • Purification by crystallization or chromatography.

O-Alkylation with 2,6-Dichlorobenzyl Group

The phenolic hydroxyl group of the tyrosine residue is alkylated with 2,6-dichlorobenzyl bromide or chloride under basic conditions. This reaction is generally conducted in the presence of a base such as potassium carbonate in solvents like acetonitrile or DMF at ambient or slightly elevated temperatures.

The O-alkylation is selective due to the protection of the amino group by Boc and methylation, preventing side reactions. The reaction conditions are optimized to maximize yield and minimize racemization.

Purification and Characterization

Purification typically involves:

  • Extraction with organic solvents (ethyl acetate, tert-butyl acetate, methylene dichloride).
  • Washing with brine or salt solutions to neutrality.
  • Drying over anhydrous sodium sulfate.
  • Crystallization from solvents like petroleum ether, normal hexane, or specialized solvents (Sherwood oil, Skellysolve A).

The final product is characterized by:

  • Optical rotation: D = -55 ± 1° (C=1 in methanol).
  • Molecular formula: C22H25Cl2N2O5.
  • Purity >99% confirmed by HPLC or NMR.

Comparative Analysis of Preparation Methods

Preparation Step Method Using (Boc)2O in Aqueous Base (Batchwise Addition) Traditional Boc Protection Using Boc-Cl or Boc-N3 Notes
Safety High safety, non-toxic reagents, mild conditions Boc-N3 explosive, Boc-Cl unstable and toxic This method is safer and more environmentally friendly
Reaction Conditions Ambient temperature, pH ≥12, batchwise addition Low temperature (<0°C), harsh conditions Milder conditions reduce side reactions and impurities
Yield >90% Variable, often lower due to side reactions High yield improves scalability
Purity >99% Difficult purification due to impurities Easier purification reduces cost and time
Scalability Industrial scale demonstrated (up to 200 kg batches) Limited by safety and handling issues Suitable for industrial production

Summary of Research Findings

  • The batchwise addition of di-tert-butyl dicarbonate ((Boc)2O) to L-tyrosine under strongly basic aqueous conditions (pH ≥12) is the preferred method for Boc protection due to its high yield, purity, safety, and scalability.

  • Subsequent N-methylation and O-alkylation steps are conducted under standard organic synthesis conditions, ensuring selective functionalization without compromising stereochemistry.

  • Purification by solvent extraction and crystallization yields a highly pure product suitable for pharmaceutical and biochemical applications.

  • This synthetic approach addresses limitations of traditional methods involving hazardous reagents like Boc-N3 and Boc-Cl, which pose safety and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine involves its interaction with specific molecular targets. The Boc protecting group ensures that the compound remains stable under various conditions, while the methyl and dichlorobenzyl groups enhance its reactivity and specificity. The compound can interact with enzymes and proteins, modifying their activity and function .

Comparison with Similar Compounds

Boc-O-benzyl-L-tyrosine

Structural Differences :

  • The benzyl (Bzl) group replaces the 2,6-dichlorobenzyl (Cl₂-Bzl) moiety.
  • Molecular weight: 371.43 g/mol (C₂₁H₂₅NO₅) .

Functional Differences :

  • Stability : The Cl₂-Bzl group’s electron-withdrawing chlorine atoms enhance resistance to acidic/basic conditions compared to Bzl, making it preferable in multi-step syntheses .
  • Cost : Boc-O-benzyl-L-tyrosine is cheaper (e.g., ¥4,600/5g from Kanto Reagents ) than the dichloro variant (¥8,000/5g or $62.1/5g from Sigma-Aldrich ).
  • Purity : Both compounds are available at >97% purity, though some suppliers offer the dichloro variant at 95% .

Boc-D-Tyr(2,6-di-Cl-Bzl)-OH (D-enantiomer)

Structural Differences :

  • Enantiomeric configuration (D-tyrosine vs. L-tyrosine).

Functional Differences :

  • Biological Activity : The D-form is less common in nature but critical for studying chiral specificity in drug targets .
  • Cost : The D-enantiomer is significantly more expensive (e.g., ¥11,000/1g vs. ¥8,000/5g for the L-form ).

N-Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine Resin Ester

Structural Differences :

  • Covalently linked to a resin support (e.g., Merrifield resin) for SPPS .

Functional Differences :

  • Synthetic Utility : Enables direct incorporation into automated peptide synthesizers, streamlining production .
  • Price : Resin-bound forms are specialized and costlier (e.g., custom pricing from BOC Sciences ).

Tabulated Comparison of Key Parameters

Parameter Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine Boc-O-benzyl-L-tyrosine Boc-D-Tyr(2,6-di-Cl-Bzl)-OH
Molecular Weight (g/mol) 440.32 371.43 440.32
CAS Number 40298-71-3 2130-96-3 69541-62-4
Purity 95%–97% >97% >97%
Price (5g) ¥8,000 / $62.1 ¥4,600 ¥33,000
Key Application Harsh condition SPPS Standard SPPS Chiral-specific drug design

Research Findings and Industrial Relevance

  • Enhanced Stability : The Cl₂-Bzl group’s stability under acidic conditions is demonstrated in the synthesis of decapeptides, where it remains intact during trifluoroacetic acid (TFA)-mediated Boc deprotection .
  • Supplier Landscape : Major suppliers include Sigma-Aldrich, BOC Sciences, and Kanto Reagents, with bulk pricing (100g) reaching $920 for the dichloro variant .

Q & A

Q. How does the pKa of the phenolic hydroxyl (2.98 ± 0.10) influence its reactivity in aqueous vs. non-polar environments?

  • In non-polar solvents (e.g., DCM), the hydroxyl remains protonated, reducing nucleophilicity. In polar aprotic solvents (e.g., DMF), partial deprotonation enhances reactivity, necessitating careful pH control during functionalization .

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